3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy-

Catalog No.
S14645030
CAS No.
60021-86-5
M.F
C15H36O6Si2
M. Wt
368.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy-

CAS Number

60021-86-5

Product Name

3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy-

IUPAC Name

triethoxy(3-triethoxysilylpropyl)silane

Molecular Formula

C15H36O6Si2

Molecular Weight

368.61 g/mol

InChI

InChI=1S/C15H36O6Si2/c1-7-16-22(17-8-2,18-9-3)14-13-15-23(19-10-4,20-11-5)21-12-6/h7-15H2,1-6H3

InChI Key

PYOKTQVLKOAHRM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCC[Si](OCC)(OCC)OCC)(OCC)OCC

3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- is a complex organosilicon compound characterized by its unique structure which includes two siloxane (Si-O) linkages and ethoxy groups. Its chemical formula is C15H36O6Si2\text{C}_{15}\text{H}_{36}\text{O}_{6}\text{Si}_{2} with a molecular weight of approximately 368.61 daltons . This compound is part of a larger class of siloxanes and can be synthesized for various applications in materials science and organic chemistry.

The reactivity of 3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- primarily involves the cleavage of Si-O bonds under acidic or basic conditions. It can also participate in hydrolysis reactions where the ethoxy groups can be replaced by hydroxyl groups, leading to the formation of silanol derivatives. Furthermore, it may react with other silanes or organics to form siloxane networks or copolymers.

The synthesis of 3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- typically involves multi-step synthetic routes starting from simpler silanes or siloxanes. A common method includes:

  • Formation of Siloxane Backbone: Reacting dichlorosilanes with alcohols to form siloxane linkages.
  • Ethoxylation: Introducing ethoxy groups through nucleophilic substitution reactions using ethyl alcohol in the presence of a catalyst.
  • Purification: The final product is purified through distillation or chromatography to remove unreacted starting materials and by-products.

This compound has potential applications in various fields including:

  • Materials Science: Used as a precursor for silicone elastomers and coatings.
  • Adhesives: Serves as a coupling agent to enhance adhesion between organic materials and inorganic substrates.
  • Nanotechnology: May be utilized in the fabrication of nanostructured materials due to its ability to form stable siloxane networks.

Several compounds share structural similarities with 3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy-. Here are some notable examples:

Compound NameChemical FormulaKey Features
3,8-Dioxa-2,9-disiladecaneC10H26O2Si2\text{C}_{10}\text{H}_{26}\text{O}_{2}\text{Si}_{2}Contains fewer carbon atoms; simpler structure .
3,15-Dioxa-8,9,10-trithia-4,14-disilaheptadecaneC18H42O6S3Si\text{C}_{18}\text{H}_{42}\text{O}_{6}\text{S}_{3}\text{Si}Incorporates sulfur; larger molecular structure .
3,3-Dioxa-6-methyl-4,8-dioxa-3,9-disilaundecaneC12H30O6Si2\text{C}_{12}\text{H}_{30}\text{O}_{6}\text{Si}_{2}Similar backbone but with methyl substitution .

Uniqueness

The uniqueness of 3,9-Dioxa-4,8-disilaundecane lies in its specific arrangement of ethoxy groups and the presence of two siloxane units which may impart distinct physical properties such as flexibility and thermal stability compared to other similar compounds.

Hydrogen Bond Acceptor Count

6

Exact Mass

368.20504193 g/mol

Monoisotopic Mass

368.20504193 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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